Ethyl 4-oxo-4-[3-(piperidinomethyl)phenyl]butyrate
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Overview
Description
Ethyl 4-oxo-4-[3-(piperidinomethyl)phenyl]butyrate is an organic compound with the molecular formula C18H25NO3 It is a derivative of butyrate, featuring a piperidine ring attached to a phenyl group, which is further connected to a butyrate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-[3-(piperidinomethyl)phenyl]butyrate typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-(piperidinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Cyclization and Esterification: The intermediate undergoes cyclization and esterification to form the final product, this compound. This step often requires acidic conditions and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to ensure the reaction proceeds efficiently.
Use of Catalysts: Employing catalysts to accelerate the reaction and improve the overall yield.
Purification Techniques: Utilizing purification methods such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-[3-(piperidinomethyl)phenyl]butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the phenyl ring, leading to a range of derivative compounds.
Scientific Research Applications
Ethyl 4-oxo-4-[3-(piperidinomethyl)phenyl]butyrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4-[3-(piperidinomethyl)phenyl]butyrate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Binding to Enzymes: It may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
Cellular Uptake: The compound can be taken up by cells, where it influences various biochemical processes.
Signal Transduction: It may modulate signal transduction pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Ethyl 4-oxo-4-[3-(piperidinomethyl)phenyl]butyrate can be compared with other similar compounds, such as:
Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate: Similar structure but with the piperidine ring attached at a different position on the phenyl ring.
Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate: Another isomer with the piperidine ring attached at the para position on the phenyl ring.
These comparisons highlight the unique structural features and potential differences in reactivity and applications of this compound.
Properties
IUPAC Name |
ethyl 4-oxo-4-[3-(piperidin-1-ylmethyl)phenyl]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-2-22-18(21)10-9-17(20)16-8-6-7-15(13-16)14-19-11-4-3-5-12-19/h6-8,13H,2-5,9-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMZOJVHFGXLCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643173 |
Source
|
Record name | Ethyl 4-oxo-4-{3-[(piperidin-1-yl)methyl]phenyl}butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-74-3 |
Source
|
Record name | Ethyl γ-oxo-3-(1-piperidinylmethyl)benzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898793-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-oxo-4-{3-[(piperidin-1-yl)methyl]phenyl}butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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